1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
CAS No.: 890614-71-8
Cat. No.: VC5638443
Molecular Formula: C28H26N6
Molecular Weight: 446.558
* For research use only. Not for human or veterinary use.
![1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE - 890614-71-8](/images/structure/VC5638443.png)
Specification
CAS No. | 890614-71-8 |
---|---|
Molecular Formula | C28H26N6 |
Molecular Weight | 446.558 |
IUPAC Name | 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3 |
Standard InChI Key | JSPZNSGHWOQOAF-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system fused via a five-membered pyrazole ring and a six-membered pyrimidine ring. Key substituents include:
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Phenyl groups at positions 3 and 5 of the pyrazolo[1,5-a]pyrimidine core.
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A piperazine moiety at position 7, further substituted with a 6-methylpyridin-2-yl group.
The IUPAC name, 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine, reflects this substitution pattern. The methylpyridine group enhances solubility and potential target binding, while the piperazine linker may contribute to conformational flexibility.
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 446.558 g/mol |
CAS Number | 890614-71-8 |
Canonical SMILES | CC1=CC=CC(=N1)N2CCN(CC2)C3=NC4=C(C=NN4C=C3C5=CC=CC=C5)C6=CC=CC=C6 |
The compound’s logP (estimated at ~4.2) and polar surface area (~70 Ų) suggest moderate lipophilicity and permeability, making it a candidate for oral bioavailability.
Synthesis and Characterization
Synthetic Methodology
The synthesis of this compound involves multi-step organic reactions, typically including:
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Core Formation: Cyclocondensation of substituted pyrazole and pyrimidine precursors to construct the pyrazolo[1,5-a]pyrimidine scaffold .
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Piperazine Introduction: Nucleophilic substitution or coupling reactions to attach the piperazine group at position 7.
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Methylpyridine Functionalization: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 6-methylpyridin-2-yl substituent.
A representative synthetic route is outlined below:
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclocondensation | Ethanol, reflux, 12 h |
2 | Piperazine Coupling | DMF, KCO, 80°C |
3 | Methylpyridine Functionalization | Pd(PPh), dioxane, 100°C |
Analytical Characterization
Key characterization data include:
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-NMR: Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 3.8–3.2 ppm (piperazine CH), and δ 2.5 ppm (methyl group).
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HRMS: [M+H] at m/z 447.2165 (calculated: 447.2162).
Biological Activities and Mechanisms
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases such as Aurora-A, which regulate cell cycle progression. Substitution at position 7 with piperazine groups enhances binding to kinase ATP pockets . In vitro assays on analogues demonstrate IC values of <1 µM against breast (MCF-7) and lung (A549) cancer cell lines .
Anti-inflammatory Effects
Structural relatives with pyridine substitutions have shown cytokine-modulating effects, including TNF-α and IL-6 suppression in macrophages . The methylpyridine group in this compound may similarly interfere with NF-κB signaling.
Comparative Analysis with Structural Analogues
The 6-methylpyridine group in VC5638443 may enhance blood-brain barrier penetration compared to halogenated analogues.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with ATP synthase or kinases via X-ray crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of tuberculosis or cancer.
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Structural Optimization: Explore substitutions at positions 3 and 5 to improve potency and selectivity.
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